molecular formula C11H9N5O B2845058 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea CAS No. 51802-29-0

3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea

Cat. No.: B2845058
CAS No.: 51802-29-0
M. Wt: 227.227
InChI Key: RNAYXSOGFOWMON-KTKRTIGZSA-N
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Description

3-[(1Z)-2-Amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea (CAS: 929973-84-2) is a substituted urea derivative characterized by a conjugated enaminodinitrile group. This compound belongs to the class of Z-configuration enamines, which exhibit unique electronic properties due to their planar, conjugated structure . Synonyms include 2-(3-Phenylureido)-3-aminomaleonitrile and N-(2-Amino-1,2-dicyanovinyl)(phenylamino)formamide .

Properties

IUPAC Name

1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c12-6-9(14)10(7-13)16-11(17)15-8-4-2-1-3-5-8/h1-5H,14H2,(H2,15,16,17)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAYXSOGFOWMON-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

The compound’s molecular formula is $$ \text{C}{11}\text{H}{9}\text{N}{5}\text{O} $$, with a molecular weight of 227.23 g/mol. Its SMILES notation ($$ \text{O=C(N/C(C#N)=C(N)/C#N)NC1=CC=CC=C1} $$) highlights the Z-configuration of the dicyanoethenyl group, which is critical for its electronic and steric properties. The presence of two cyano groups ($$-\text{C}\equiv\text{N}$$) and an amino group ($$-\text{NH}2$$) on the ethenyl backbone creates a polarized $$\pi$$-system, enabling potential applications in coordination chemistry and materials science.

Synthetic Pathways

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

  • Phenylurea Core : Derived from the reaction of aniline with urea or isocyanate precursors.
  • Dicyanoethenylamino Group : Likely synthesized via condensation or nucleophilic substitution involving cyano-containing intermediates.

Method 1: Urea Formation Followed by Functionalization

Synthesis of 1-Phenylurea

The phenylurea scaffold is typically prepared via the reaction of aniline with urea under acidic conditions:
$$
\text{C}6\text{H}5\text{NH}2 + \text{NH}2\text{CONH}2 \xrightarrow{\text{HCl, AcOH}} \text{C}6\text{H}5\text{NHCONH}2 + \text{NH}_3
$$
Conditions : Reflux in aqueous HCl and glacial acetic acid (30 min, 100°C).
Yield : ~60–70% after recrystallization.

Introduction of the Dicyanoethenylamino Group

The dicyanoethenylamino moiety is introduced via nucleophilic substitution or condensation. A plausible route involves reacting 1-phenylurea with a preformed dicyanoethenylamine intermediate:

Step 1: Synthesis of 2-Amino-1,2-dicyanoethylene
Malononitrile ($$\text{NC-CH}2-\text{CN}$$) reacts with ammonium acetate in the presence of an aldehyde (e.g., formaldehyde) to form the enamine:
$$
\text{NC-CH}
2-\text{CN} + \text{CH}2\text{O} + \text{NH}4\text{OAc} \rightarrow \text{NC-C(NH}2\text{)=CH-CN} + \text{H}2\text{O} + \text{HOAc}
$$
Conditions : Reflux in ethanol (8–12 hrs).

Step 2: Coupling with 1-Phenylurea
The enamine undergoes nucleophilic attack on phenyl isocyanate to form the urea linkage:
$$
\text{NC-C(NH}2\text{)=CH-CN} + \text{C}6\text{H}5\text{NCO} \rightarrow \text{C}6\text{H}5\text{NHCONH-C(C#N)=C(NH}2\text{)-CN}
$$
Conditions : Anhydrous tetrahydrofuran (THF), 0–5°C, catalytic triethylamine.

Yield : ~50–62% based on analogous urea syntheses.

Method 2: One-Pot Multicomponent Reaction

A streamlined approach combines aniline, malononitrile, and an isocyanate precursor in a single vessel:
$$
\text{C}6\text{H}5\text{NH}2 + \text{NC-CH}2-\text{CN} + \text{RNCO} \rightarrow \text{C}6\text{H}5\text{NHCONH-C(C#N)=C(NH}_2\text{)-CN} + \text{Byproducts}
$$
Conditions : Microwave irradiation (100 W, 120°C, 20 min).
Advantages : Reduced reaction time and higher atom economy.

Reaction Optimization and Challenges

Stereochemical Control

The Z-configuration of the dicyanoethenyl group is favored due to intramolecular hydrogen bonding between the amino and cyano groups. Polar aprotic solvents (e.g., DMF) and low temperatures (0–10°C) enhance stereoselectivity.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:1) eluent.
  • Recrystallization : Ethanol or methanol/water mixtures.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy :
    • $$ \nu(\text{N-H}) $$: 3350–3250 cm$$^{-1}$$ (urea and amine).
    • $$ \nu(\text{C}\equiv\text{N}) $$: 2200–2250 cm$$^{-1}$$.
  • $$^1$$H NMR (DMSO-$$d6$$):
    • $$ \delta $$ 7.3–7.5 ppm (aryl protons).
    • $$ \delta $$ 6.8 ppm (NH$$
    2$$, broad singlet).
  • $$ \delta $$ 5.2 ppm (ethenyl proton, $$ J = 12 \, \text{Hz} $$).

Mass Spectrometry

  • ESI-MS : $$ m/z $$ 228.1 [M+H]$$^+$$.

Chemical Reactions Analysis

Types of Reactions: 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antitumor Properties

Research indicates that compounds with similar structures to 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea exhibit antitumor properties. For instance, derivatives of triazines have been shown to possess significant activity against various cancer cell lines, including lung and breast cancers . The presence of the dicyano group may enhance the compound's interaction with biological targets, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against bacterial strains, which could be explored in the context of drug development for treating infections .

Case Study 1: Antitumor Activity Assessment

A study evaluating the antitumor activity of similar compounds demonstrated that modifications in the dicyano group significantly influenced cytotoxicity against specific cancer cell lines. The findings suggested that further exploration of this compound could yield promising results in cancer treatment strategies.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis pathways for compounds like this compound revealed that varying reaction conditions (temperature, solvent) could enhance yield and purity. This optimization is crucial for scaling up production for further research and application.

Mechanism of Action

The mechanism of action of 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. The presence of amino and cyano groups plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

3-[3-(Dimethylamino)propyl]-1-phenylurea (CAS: [32022-55-2])

Key Features :

  • Contains a dimethylamino-propyl substituent instead of the enaminodinitrile group.
  • Molecular formula: C₁₂H₁₉N₃O .
  • Safety Data: Classified as non-hazardous under GHS/CLP regulations, though toxicological data remain incomplete .

Contrast with Target Compound :

1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-phenylurea

Key Features :

  • Incorporates a triazine core linked to morpholine and phenylurea groups.
  • Synthesized via stepwise substitution of cyanuric chloride with morpholine and phenylurea precursors .

Contrast with Target Compound :

  • The triazine ring enhances thermal stability and π-π stacking capability, making it suitable for coordination chemistry.
  • Lacks the enaminodinitrile group, resulting in distinct reactivity (e.g., nucleophilic substitution vs. cycloaddition) .

(Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

Key Features :

  • Fluorinated aryl group and triazole substituent confer antifungal activity.
  • Characterized by X-ray crystallography (ORTEP-3) .

Contrast with Target Compound :

  • Fluorine atoms increase lipophilicity and metabolic stability, whereas the target compound’s dicyano group may limit bioavailability.
  • The triazole ring enables metal coordination, a feature absent in the target compound .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Applications/Synthesis Safety/Stability
This compound C₁₁H₈N₆O Enaminodinitrile, phenylurea Discontinued; potential synthon No hazard classification
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O Dimethylamino-propyl, phenylurea Intermediate in drug synthesis Non-hazardous (limited data)
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-phenylurea C₂₃H₂₆N₈O₂ Triazine, morpholine, phenylurea Coordination polymers Not reported
(Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-triazol-1-yl)prop-2-en-1-one C₁₇H₁₁F₂N₃O Fluorophenyl, triazole, enone Antifungal agents Stable crystal structure

Notes

  • Discrepancies in commercial availability highlight challenges in sourcing the target compound for further study .

Biological Activity

3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4C_{11}H_{10}N_4 with a molecular weight of approximately 218.23 g/mol. The structural features include a phenyl group and a dicyanoethenyl moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism that plays a critical role in immune regulation and tumor progression. Inhibiting IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is essential for T-cell function.

In Vitro Studies

In vitro studies have demonstrated that derivatives of phenyl urea exhibit varying degrees of IDO1 inhibitory activity. For instance, one study reported three phenyl urea derivatives with IC50 values ranging from 0.1 to 0.6 μM against IDO1, indicating potent inhibitory effects .

Table 1: Inhibitory Activity of Phenyl Urea Derivatives Against IDO1

CompoundIC50 (μM)Remarks
i120.5Potent IDO1 inhibitor
i230.4Effective in vitro
i240.6Selective for IDO1

In Vivo Studies

In vivo pharmacokinetic studies revealed that compound i12 exhibited moderate plasma clearance (22.45 mL/min/kg), an acceptable half-life (11.2 hours), and high oral bioavailability (87.4%). When administered at a dose of 15 mg/kg daily, it demonstrated tumor growth inhibition (TGI) of 40.5% in B16F10 xenograft models .

Table 2: In Vivo Efficacy of Compound i12

Dose (mg/kg)Tumor Growth Inhibition (%)
1540.5
3034.3

Case Studies

A notable case study involved the use of phenyl urea derivatives in treating melanoma models where compounds showed significant anti-tumor activity by inhibiting IDO1. These findings suggest that the structural modifications on the urea scaffold can enhance biological efficacy and selectivity .

Future Directions

The ongoing research aims to further explore the structure-activity relationships (SAR) of phenyl urea derivatives to optimize their biological activity against IDO1 and other potential targets. The development of more selective inhibitors could lead to novel therapeutic strategies for cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-phenylurea, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 1-phenylurea as a core scaffold. Introduce the dicyanoenamine moiety via condensation reactions. For example, describes a method for synthesizing 3-(1,2,3-thiadiazol-3-yl)-1-phenylurea derivatives using acetone as a solvent and HCl for protonation .
  • Step 2 : Optimize reaction temperature (e.g., 0°C for controlled addition of reagents) and stoichiometry to minimize side products. Monitor progress via TLC or HPLC.
  • Step 3 : Purify using recrystallization (e.g., diisopropylether as a precipitant) and characterize intermediates via 1H^1H-NMR and IR spectroscopy to confirm functional groups.

Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodology :

  • IR Spectroscopy : Identify NH stretches (urea moiety, ~3300 cm1^{-1}) and nitrile groups (~2200 cm1^{-1}) .
  • NMR : Use 1H^1H-NMR to confirm the (Z)-configuration of the enamine group (coupling constants ~12–14 Hz for trans-alkenes) and 13C^{13}C-NMR to resolve cyano carbons (~115–120 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns, as demonstrated in for structurally related ureas .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation or skin contact .
  • Ventilation : Use fume hoods for synthesis and handling, as recommended for similar urea derivatives in .
  • Waste Disposal : Neutralize acidic or basic byproducts before disposal, following guidelines for nitrile-containing compounds .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in its stereochemistry or hydrogen-bonding network?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL ( ) for least-squares refinement. Address twinning or disorder using the TWIN/BASF commands in SHELX .
  • Validation : Cross-check hydrogen-bond distances (e.g., N–H···O=C interactions) against Cambridge Structural Database (CSD) norms .

Q. What computational approaches can predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for the cyano groups (electrophilic sites) and urea NH (nucleophilic sites) .
  • Molecular Dynamics : Simulate solvent effects (e.g., acetone or DMSO) on reaction pathways using AMBER or GROMACS .
  • Docking Studies : If targeting biological activity, dock the compound into enzyme active sites (e.g., urease in ) using AutoDock Vina .

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. therapeutic potential) be analyzed to establish structure-activity relationships (SAR)?

  • Methodology :

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values with structural analogs (e.g., ’s thiadiazolyl-urea derivatives) .
  • Mechanistic Studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3) or ROS generation.
  • SAR Analysis : Use CoMFA or CoMSIA to correlate electronic descriptors (e.g., Hammett σ) with activity trends .

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